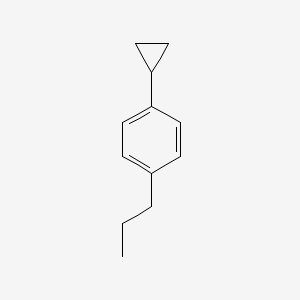
1-Cyclopropyl-4-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-propylbenzene is an organic compound that belongs to the class of cycloalkylbenzenes It consists of a benzene ring substituted with a cyclopropyl group at the first position and a propyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-propylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclopropyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-4-propylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylpropylbenzene derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-4-propylbenzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-propylbenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding affinity and selectivity towards biological targets . The benzene ring allows for various substitution reactions, enabling the modification of the compound’s properties and activity .
Comparaison Avec Des Composés Similaires
Cyclopropylbenzene: Lacks the propyl group, making it less hydrophobic and potentially less active in certain applications.
Propylbenzene: Lacks the cyclopropyl group, resulting in different conformational properties and reactivity.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
Uniqueness: 1-Cyclopropyl-4-propylbenzene is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct structural and chemical properties.
Propriétés
Formule moléculaire |
C12H16 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-cyclopropyl-4-propylbenzene |
InChI |
InChI=1S/C12H16/c1-2-3-10-4-6-11(7-5-10)12-8-9-12/h4-7,12H,2-3,8-9H2,1H3 |
Clé InChI |
YQJQOHZYTWPQLA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















